Direct Head-to-Head LogP Comparison: Cyclopentyl vs. Cyclopropyl Substituent (Same Vendor Methodology)
5-Cyclopentylisoxazol-3-amine exhibits a computed LogP of 1.62, compared to 0.73 for the direct cycloalkyl analogue 5-cyclopropylisoxazol-3-amine, with both values derived from the same commercial source using an identical algorithm . This represents a substantial increase of 0.89 LogP units (approximately a 7.7-fold increase in partition coefficient), placing the cyclopentyl compound in a significantly more lipophilic regime while remaining within an acceptable drug-like range (LogP < 5).
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.62 (Fluorochem computed value) |
| Comparator Or Baseline | 5-Cyclopropylisoxazol-3-amine (CAS 21080-85-3), LogP = 0.73 |
| Quantified Difference | ΔLogP = +0.89 (7.7× higher partition coefficient) |
| Conditions | Computed LogP values from Fluorochem Ltd. product datasheets using identical computational methodology. |
Why This Matters
The higher lipophilicity of the cyclopentyl derivative enhances passive membrane permeability while preserving aqueous solubility, making it a more suitable scaffold for intracellular and CNS targets compared to the more hydrophilic cyclopropyl analogue.
